molecular formula C22H18N2O3 B14013274 1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione CAS No. 42985-05-7

1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione

Cat. No.: B14013274
CAS No.: 42985-05-7
M. Wt: 358.4 g/mol
InChI Key: PDCXEXDEAHKRCE-UHFFFAOYSA-N
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Description

4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an anthracene core substituted with an anilino group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9,10-dione with aniline and 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione exerts its effects involves the inhibition of DNA topoisomerase II. This enzyme is responsible for managing DNA supercoiling during replication and transcription. By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells . The molecular targets include the DNA-topoisomerase II complex, leading to the stabilization of the cleavable complex and preventing the relegation of DNA strands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II with high specificity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

42985-05-7

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-anilino-4-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H18N2O3/c25-13-12-23-17-10-11-18(24-14-6-2-1-3-7-14)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h1-11,23-25H,12-13H2

InChI Key

PDCXEXDEAHKRCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCO)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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